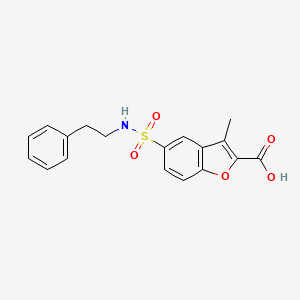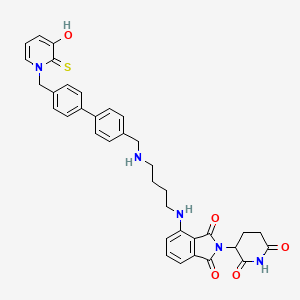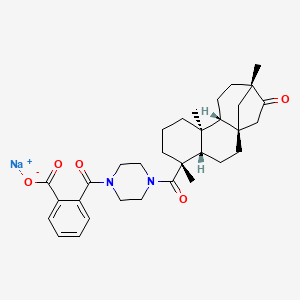
SIRT3 activator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SIRT3 activator 1 is a compound known for its ability to selectively enhance the activity of SIRT3, a member of the sirtuin family of NAD±dependent deacetylases. SIRT3 is predominantly located in the mitochondria and plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. The activation of SIRT3 has been linked to various beneficial effects, including improved mitochondrial function, reduced oxidative stress, and enhanced cellular survival, making this compound a compound of significant interest in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SIRT3 activator 1 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of 1,4-dihydropyridines as starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. For example, the synthesis may involve the condensation of aldehydes with amines under acidic or basic conditions, followed by cyclization and functional group modifications to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the production process and verify the identity and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: SIRT3 activator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced binding affinity and selectivity for SIRT3. These products are characterized by their ability to modulate SIRT3 activity more effectively, leading to improved biological outcomes .
Wissenschaftliche Forschungsanwendungen
SIRT3 activator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of sirtuin activation and deacetylation. In biology, it is employed to investigate the role of SIRT3 in cellular metabolism, mitochondrial function, and stress responses. In medicine, this compound is explored for its potential therapeutic applications in treating age-related diseases, cancer, cardiovascular diseases, and metabolic disorders. Additionally, it has industrial applications in the development of new drugs and therapeutic agents targeting mitochondrial dysfunction and oxidative stress .
Wirkmechanismus
SIRT3 activator 1 exerts its effects by binding to the SIRT3 enzyme and enhancing its deacetylase activity. This activation leads to the deacetylation of key mitochondrial proteins involved in energy metabolism, oxidative stress response, and apoptosis. The molecular targets of this compound include enzymes such as manganese superoxide dismutase (MnSOD), which plays a critical role in detoxifying reactive oxygen species (ROS) and maintaining mitochondrial integrity. By modulating these pathways, this compound helps improve mitochondrial function, reduce oxidative damage, and promote cellular survival .
Vergleich Mit ähnlichen Verbindungen
SIRT3 activator 1 can be compared with other similar compounds, such as honokiol and other 1,4-dihydropyridine derivatives. While honokiol is a natural lignan known for its SIRT3 activation properties, this compound is a synthetic compound designed to have higher selectivity and potency. Other 1,4-dihydropyridine derivatives, such as compounds 2 and 3, also exhibit SIRT3 activation but may differ in their binding affinity and biological effects. The uniqueness of this compound lies in its specific binding to SIRT3 and its ability to modulate mitochondrial function more effectively compared to other activators .
Similar Compounds
- Honokiol
- 1,4-Dihydropyridine derivatives (e.g., compounds 2 and 3)
- Resveratrol
- Piceatannol
These compounds share similar mechanisms of action but differ in their potency, selectivity, and biological effects .
Eigenschaften
Molekularformel |
C32H41N2NaO5 |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
sodium;2-[4-[(1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]piperazine-1-carbonyl]benzoate |
InChI |
InChI=1S/C32H42N2O5.Na/c1-29-13-9-24-30(2)11-6-12-31(3,23(30)10-14-32(24,20-29)19-25(29)35)28(39)34-17-15-33(16-18-34)26(36)21-7-4-5-8-22(21)27(37)38;/h4-5,7-8,23-24H,6,9-20H2,1-3H3,(H,37,38);/q;+1/p-1/t23-,24-,29-,30+,31+,32-;/m0./s1 |
InChI-Schlüssel |
VECQFYBVMOJLLW-LTSXWPBPSA-M |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)N5CCN(CC5)C(=O)C6=CC=CC=C6C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)N5CCN(CC5)C(=O)C6=CC=CC=C6C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


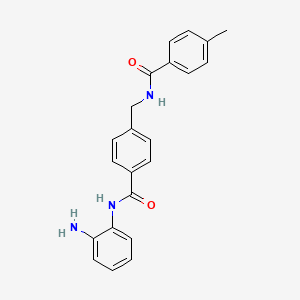


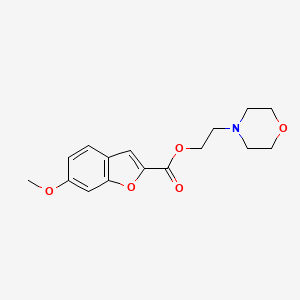
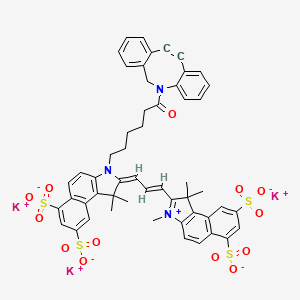
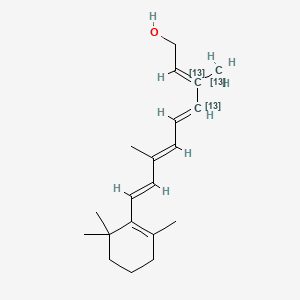
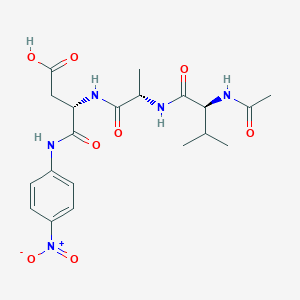
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
